
4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound that features a cyclohexyl group, a pyrrolidine ring, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group.
Cyclohexyl Group Addition: The cyclohexyl group can be added through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole: Similar structure but with an oxazole ring instead of an imidazole ring.
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of an imidazole ring.
Uniqueness
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct electronic properties and reactivity compared to oxazole and thiazole analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
属性
分子式 |
C13H21N3 |
|---|---|
分子量 |
219.33 g/mol |
IUPAC 名称 |
5-cyclohexyl-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C13H21N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h9-11,14H,1-8H2,(H,15,16) |
InChI 键 |
OHXZIRKDRQQGBG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=CN=C(N2)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


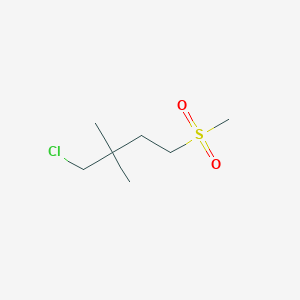
![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)

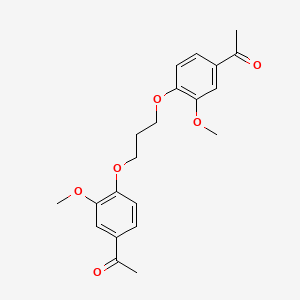
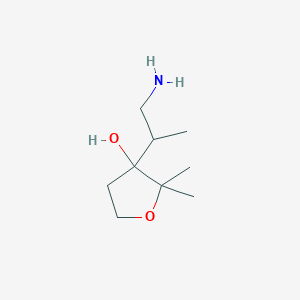

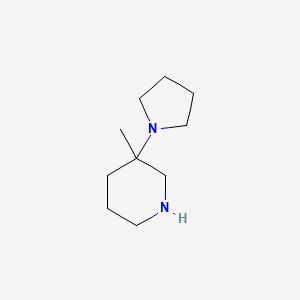
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)
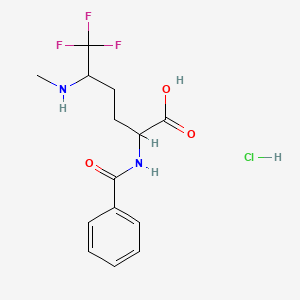


![5-[(E)-2-Bromoethenyl]-2-methoxyphenol](/img/structure/B13167894.png)


